molecular formula C7H13ClN4 B3056104 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride CAS No. 690261-89-3

4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride

Cat. No.: B3056104
CAS No.: 690261-89-3
M. Wt: 188.66
InChI Key: XVDANFKKMZPMOU-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-yl)piperidine is a chemical compound with the CAS Number: 765270-45-9 . It has a molecular weight of 152.2 and its IUPAC name is 4-(2H-1,2,3-triazol-2-yl)piperidine .


Molecular Structure Analysis

The InChI code for 4-(2H-1,2,3-Triazol-2-YL)piperidine is 1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 . This code provides a unique representation of the molecule’s structure, including information about the number and arrangement of atoms.


Physical and Chemical Properties Analysis

4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

  • Antifungal Applications : A study demonstrated the synthesis of 1,2,4-triazines possessing 1,2,3-triazole and piperidine ring, which showed significant in vitro antifungal activity, particularly against Candida albicans, Aspergillus niger, and Cryptococcus neoformans (Sangshetti & Shinde, 2010).

  • Antimicrobial Activity : Another research synthesized a series of compounds including 4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin, showing significant antibacterial and moderate antifungal activity. These compounds were evaluated for their efficacy against various bacterial and fungal strains (Vankadari et al., 2013).

  • Serotonin Antagonist Activity : A study on the synthesis of 4-(benzo[b]furan-2 or 3-yl)piperidines, which are structurally similar to 4-(2H-1,2,3-Triazol-2-YL)piperidine, showed potent 5-HT2 antagonist activity in vitro. This suggests potential applications in neurological research (Watanabe et al., 1993).

  • Structure-Activity Relationship Study : A research focusing on the structure–activity relationship of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing piperidine, demonstrated strong antimicrobial activity, providing insights into the impact of structural modifications on biological activity (Krolenko et al., 2016).

  • Neurotransmitter Receptor Binding : A study on 4-hydroxy-1,2,3-triazole derivatives, including those with piperidine, investigated their potential as bioisosteres for carboxylic acid in neurotransmitter receptor binding. This research could be relevant to understanding how 4-(2H-1,2,3-Triazol-2-YL)piperidine derivatives interact with central nervous system receptors (Giraudo et al., 2018).

  • Antibacterial Applications : A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives showed promising antibacterial activity against various bacterial strains, including multidrug-resistant strains. This highlights the potential of such compounds in addressing antibiotic resistance (Huang et al., 2010).

  • Chemical Synthesis Advances : Research on the synthesis of novel 1,2,3-triazole derivatives with piperidine highlights advances in chemical synthesis techniques, which could be applied to the development of 4-(2H-1,2,3-Triazol-2-YL)piperidine derivatives (Ovonramwen et al., 2019).

  • Renin Inhibitors Development : A study on the synthesis of 4-triazolyl-substituted piperidine derivatives for use as renin inhibitors indicates potential applications in cardiovascular research, especially in the context of hypertension management (Harmsen et al., 2013).

Properties

IUPAC Name

4-(triazol-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-9-5-6-10-11;/h5-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDANFKKMZPMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693875
Record name 4-(2H-1,2,3-Triazol-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-89-3
Record name Piperidine, 4-(2H-1,2,3-triazol-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690261-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2H-1,2,3-Triazol-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
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4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
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4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
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4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
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4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
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4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride

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